5-cyclopentyl-1H-1,2,3,4-tetrazole
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Overview
Description
5-cyclopentyl-1H-1,2,3,4-tetrazole is a heterocyclic compound with the molecular formula C6H10N4. It is a derivative of tetrazole, characterized by a cyclopentyl group attached to the tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-1H-1,2,3,4-tetrazole typically involves the cycloaddition reaction of cyclopentyl nitrile with sodium azide. This reaction is often catalyzed by zinc salts or other catalysts to improve yield and reaction efficiency . The reaction conditions usually involve heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-cyclopentyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Sodium Azide: Used in the initial synthesis of the tetrazole ring.
Zinc Salts: Catalysts for the cycloaddition reaction.
Dimethylformamide (DMF): Common solvent used in the reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-cyclopentyl-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Research: It is used as a biochemical tool in various biological assays and studies.
Mechanism of Action
The mechanism of action of 5-cyclopentyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and modulate their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Another tetrazole derivative with a phenyl group instead of a cyclopentyl group.
1H-tetrazole: The parent compound without any substituents.
Uniqueness
5-cyclopentyl-1H-1,2,3,4-tetrazole is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity compared to other tetrazole derivatives . This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-cyclopentyl-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-4-5(3-1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXFXWYTQQRYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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